![molecular formula C14H9Cl3N2O B5538839 4-chloro-N'-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide](/img/structure/B5538839.png)
4-chloro-N'-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide
Overview
Description
4-chloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 2,4-dichlorobenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for a few hours. Upon cooling, the product precipitates out and can be purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits antiproliferative and antioxidative properties, making it a candidate for anticancer and antioxidant therapies.
Materials Science:
Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide involves its interaction with cellular targets, leading to various biological effects:
Molecular Targets: The compound can target enzymes and proteins involved in cellular proliferation and oxidative stress pathways.
Pathways Involved: It may inhibit specific kinases or generate reactive oxygen species (ROS) that induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N’-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide: Similar structure with a nitro group instead of dichloro substitution.
4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: Contains bromine and hydroxyl groups instead of chlorine.
Uniqueness
4-chloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide is unique due to its specific dichloro substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain chemical reactions and biological applications compared to its analogs .
Properties
IUPAC Name |
4-chloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O/c15-11-4-1-9(2-5-11)14(20)19-18-8-10-3-6-12(16)7-13(10)17/h1-8H,(H,19,20)/b18-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURLQDBUHBVXJV-QGMBQPNBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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